molecular formula C30H24N6O3S2 B2979576 (N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide) CAS No. 391228-59-4

(N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide)

Cat. No. B2979576
CAS RN: 391228-59-4
M. Wt: 580.68
InChI Key: KFERIGRJPGFUEJ-BNRZXNFUSA-N
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Description

“(N’E,N’‘‘E)-4,4’-oxybis(N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide)” is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . They are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .


Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction is monitored by thin layer chromatography (TLC) .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives includes phenyl and thiazole rings, as well as sulfur and nitrogen atoms . Further structural analysis can be performed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]thiazol derivatives include alkylation on precursors using appropriately substituted 2-chloro-N-phenylacetamides and K2CO3 in anhydrous acetonitrile at reflux .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol derivatives can be analyzed based on their C, H, and N composition . Further analysis can be performed using IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Antimicrobial Activity

Research demonstrates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, a study on 1,4‐Benzothiazine compounds containing isatin hydrazone moiety revealed promising antifungal and antibacterial activity against various strains, highlighting the structure-activity relationship of these compounds (Sonawane et al., 2009).

Anticancer Activity

Compounds containing benzothiazole and benzohydrazide moieties have been identified as potential anticancer agents. A notable study discovered substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as inducers of apoptosis in cancer cells, with certain derivatives showing potent activity in inhibiting tumor growth (Sirisoma et al., 2009).

Anti-inflammatory and Analgesic Properties

Research on thiazole and oxazole substituted benzothiazole derivatives has indicated their potential in treating inflammation and pain. One study synthesized compounds that were tested for their anti-inflammatory, analgesic, and free radical scavenging activities, with some derivatives showing promising results (Kumar & Singh, 2020).

Biological Evaluation for Other Activities

Other studies have focused on synthesizing and evaluating heterocyclic compounds from salicylic acid hydrazide for various biological activities, including antimicrobial effects. These studies demonstrate the diverse biological efficacy of benzohydrazide derivatives and their potential utility in drug discovery (Sarshira et al., 2016).

Future Directions

Benzo[d]thiazol derivatives have shown potential antidepressant and anticonvulsant effects , suggesting they could be further explored for therapeutic applications. Future research could focus on optimizing the synthesis process, investigating the mechanism of action in more detail, and conducting preclinical and clinical trials to assess their safety and efficacy.

properties

IUPAC Name

N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-4-[4-[[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N6O3S2/c1-35-23-7-3-5-9-25(23)40-29(35)33-31-27(37)19-11-15-21(16-12-19)39-22-17-13-20(14-18-22)28(38)32-34-30-36(2)24-8-4-6-10-26(24)41-30/h3-18H,1-2H3,(H,31,37)(H,32,38)/b33-29+,34-30+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFERIGRJPGFUEJ-BNRZXNFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NNC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NN=C5N(C6=CC=CC=C6S5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=N\NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)N/N=C\4/SC5=CC=CC=C5N4C)/SC6=CC=CC=C16
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide)

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